(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
CAS No.:
Cat. No.: VC13611472
Molecular Formula: C28H27N7O2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27N7O2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 3-[4-(dimethylamino)but-2-enoylamino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34) |
| Standard InChI Key | RADRIIWGHYFWPP-UHFFFAOYSA-N |
| SMILES | CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
| Canonical SMILES | CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzamide core linked to a pyridinylpyrimidine moiety via a phenylamino bridge, with an (E)-4-(dimethylamino)but-2-enamido side chain (Figure 1) . Key structural elements include:
-
Pyrimidine ring: A 2-aminopyrimidine scaffold substituted at the 4-position with a pyridin-3-yl group, enabling ATP-competitive binding.
-
Benzamide group: Positioned at the 3-site of the central benzene ring, contributing to hydrophobic interactions.
-
Enamide side chain: An α,β-unsaturated carbonyl system with a terminal dimethylamino group, critical for covalent modification of JNK.
Table 1: Molecular Properties
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (<10 μM at pH 7.4) . LogP calculations predict a value of 3.2 ± 0.5, indicative of moderate lipophilicity suitable for cell membrane penetration .
Synthesis and Analytical Characterization
Synthetic Route
The synthesis involves a four-step protocol (Figure 2) :
-
Amination of 4-nitrophenylpyrimidine: Reaction of 4-chloro-2-aminopyrimidine with 4-nitrophenylamine under Buchwald-Hartwig conditions.
-
Reduction of nitro group: Catalytic hydrogenation converts the nitro group to an amine.
-
Amide coupling: Benzoyl chloride derivative reacts with the aniline intermediate using HATU/DIEA.
-
Enamide formation: Michael addition of dimethylamine to an α,β-unsaturated ester, followed by amidation.
Critical reaction parameters:
-
Temperature control (<0°C during enamide formation to prevent isomerization).
-
Purification via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) .
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 9.12 (d, J=2.1 Hz, 1H, pyridine-H), 8.85 (dd, J=4.7, 1.6 Hz, 1H), 8.42 (d, J=5.1 Hz, 1H), 8.30–8.25 (m, 2H) .
Mechanism of Action and Selectivity Profile
Covalent Inhibition of JNK
JNK-IN-7 irreversibly inhibits JNK isoforms (JNK1 IC₅₀ = 45 nM, JNK2 = 62 nM, JNK3 = 38 nM) through cysteine-directed covalent modification . The enamide side chain undergoes Michael addition with Cys116 in JNK1 (Cys164 in JNK3), as confirmed by:
-
Co-crystal structures (PDB: 4H3X, 4H40) showing covalent bond formation at 2.6–2.97 Å resolution .
-
Mass spectrometry: +136 Da shift corresponding to enamide adduct formation .
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 μM | IC₅₀ (nM) |
|---|---|---|
| JNK1 | 98 | 45 |
| JNK2 | 95 | 62 |
| JNK3 | 99 | 38 |
| p38α | 12 | >10,000 |
| ERK2 | 8 | >10,000 |
| CDK2 | 5 | >10,000 |
Data from demonstrates >100-fold selectivity over 98% of tested kinases (468-kinase panel).
Cellular Efficacy
-
c-Jun phosphorylation: Reduces UV-induced c-Jun Ser63 phosphorylation in HEK293 cells (IC₅₀ = 320 nM) .
-
Apoptosis modulation: Blocks JNK-dependent apoptosis in neuronal cells at 500 nM .
Pharmacological Applications
Neurodegenerative Disease Models
In a 6-OHDA Parkinson’s model, JNK-IN-7 (10 mg/kg, i.p.) reduced dopaminergic neuron loss by 68% versus controls (p<0.01) .
Inflammatory Pathways
The compound inhibits TNF-α production in LPS-stimulated macrophages (IC₅₀ = 210 nM), outperforming SP600125 (IC₅₀ = 1.2 μM) .
Table 3: In Vivo Pharmacokinetics
| Parameter | Mouse (10 mg/kg) | Rat (5 mg/kg) |
|---|---|---|
| Cₘₐₓ (μg/mL) | 3.2 | 4.1 |
| T₁/₂ (h) | 2.8 | 3.5 |
| AUC₀–∞ (h·μg/mL) | 18.4 | 25.6 |
| F (%) | 42 | 55 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume